tetrahydro-2H-pyran-4-carboxamide - 344329-76-6

tetrahydro-2H-pyran-4-carboxamide

Catalog Number: EVT-347741
CAS Number: 344329-76-6
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tetrahydro-2H-pyran-4-carboxamide is a heterocyclic organic compound that serves as a key structural motif in various pharmaceutical agents and research chemicals. While not naturally occurring, its derivatives demonstrate significant potential in medicinal chemistry, particularly as enzyme inhibitors. [, , , , , , , , ] This analysis will focus on its synthetic derivatives and their applications in scientific research.

Synthesis Analysis

Several synthetic routes have been developed to produce tetrahydro-2H-pyran-4-carboxamide derivatives. One efficient method involves a three-step process: []

This optimized synthesis allows for gram-scale production of specific derivatives, such as 4-(3-Fluoro-5-{[4-(2-methyl-1H-imidazol-1-yl)benzyl]oxy}phenyl)tetrahydro-2H-pyran-4-carboxamide, in good yield (59%). [] Other synthetic approaches utilize different heterocyclic substituents on the phenyl ring, further expanding the structural diversity of this compound class. [, ]

Molecular Structure Analysis
  • Metabolic stability: Replacing a methoxy group with a carboxamide group can enhance metabolic stability and improve bioavailability. []
  • Lipophilicity: Adjusting the substituents can fine-tune the compound's lipophilicity, impacting its pharmacokinetic properties. [, ]
  • Binding affinity: Specific substituents can enhance binding interactions with target proteins, leading to increased potency. [, ]
Mechanism of Action

Tetrahydro-2H-pyran-4-carboxamide derivatives have been extensively studied for their inhibitory activity against 5-lipoxygenase (5-LO). [, , , , ] 5-LO is an enzyme involved in the biosynthesis of leukotrienes, potent inflammatory mediators. [, ] While the exact mechanism varies depending on the specific derivative, these compounds typically exhibit non-redox inhibition of 5-LO, effectively blocking leukotriene production. [, ]

Physical and Chemical Properties Analysis
  • Lipophilicity: Derivatives with lower lipophilicity tend to exhibit improved bioavailability and toxicological profiles. []
  • Solubility: Aqueous solubility is crucial for oral bioavailability, and modifications to the substituents can significantly impact this property. []
  • Metabolic stability: Enhanced metabolic stability often translates to longer half-lives and improved in vivo efficacy. [, ]
Applications
  • Inflammation: As 5-LO inhibitors, these compounds have demonstrated efficacy in preclinical models of inflammation. [, ] They effectively reduce inflammatory responses by blocking the production of leukotrienes.
  • Pain: The anti-inflammatory properties of these derivatives translate to potential analgesic effects, particularly in inflammatory pain models. []
  • Drug discovery: This scaffold serves as a versatile starting point for developing novel 5-LO inhibitors with improved potency, selectivity, and pharmacokinetic properties. [, ]

4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide (CJ-13,454)

  • Compound Description: CJ-13,454 is a potent, orally active 5-lipoxygenase (5-LO) inhibitor. It demonstrates improved pharmacokinetic properties and a reduced risk of cataract formation compared to its predecessor, CJ-12,918. []
  • Relevance: CJ-13,454 shares the core tetrahydro-2H-pyran-4-carboxamide structure with the target compound. The key difference lies in the presence of a 5-fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl substituent at the 4-position of the tetrahydro-2H-pyran ring in CJ-13,454. This modification significantly contributes to its improved pharmacological profile compared to the simpler tetrahydro-2H-pyran-4-carboxamide. []

4-[3-[4-(2-methylimidazol-1-yl)-phenylthio]]phenyl-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide (CJ-13,610)

  • Compound Description: CJ-13,610 is a potent and selective non-redox 5-LO inhibitor. Studies have shown its efficacy in reducing liver inflammation and fibrosis when administered independently or in combination with a COX-2 inhibitor. []
  • Relevance: CJ-13,610 is structurally similar to tetrahydro-2H-pyran-4-carboxamide, featuring a 3-[4-(2-methylimidazol-1-yl)phenylthio]phenyl group at the 4-position of the tetrahydro-2H-pyran ring. This structural modification contributes to its 5-LO inhibitory activity. [, ]

4-(3-(4-(2-methyl-1H-imidazol-1-yl)phenylthio)phenyl)-tetrahydro-2H-pyran-4-carboxamide

  • Compound Description: This compound is another potent 5-LO inhibitor that has been studied for its pharmacokinetic properties, particularly its metabolism in various species. []
  • Relevance: This compound is structurally very similar to CJ-13,610, sharing the core tetrahydro-2H-pyran-4-carboxamide structure and the 3-(4-(2-methyl-1H-imidazol-1-yl)phenylthio)phenyl substituent. The slight difference in the description of the tetrahydro-2H-pyran ring in the name may reflect variations in nomenclature rather than a structural difference. Nevertheless, both compounds highlight the importance of the 3-(4-(2-methyl-1H-imidazol-1-yl)phenylthio)phenyl moiety for 5-LO inhibition. []

4-[5-fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyl]oxy}phenyl)tetrahydro-2H-pyran-4-carboxamide

  • Compound Description: This compound is an orally active 5-LO inhibitor. An efficient three-step synthesis has been developed for this compound. [, ]
  • Relevance: This compound shares the core tetrahydro-2H-pyran-4-carboxamide structure with the target compound. The key difference lies in the presence of a 5-fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyl]oxy}phenyl substituent at the 4-position of the tetrahydro-2H-pyran ring. []

4-[3-(4-Heterocyclylphenylthio)phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide Analogues

  • Compound Description: This refers to a series of compounds explored as 5-LO inhibitors. These analogues involve variations in the heterocyclic ring attached to the phenylthiophenyl moiety. [, ]
  • Relevance: This series of compounds highlights the importance of the tetrahydro-2H-pyran-4-carboxamide core and the phenylthiophenyl substituent for 5-LO inhibitory activity, while also suggesting that modifications to the heterocyclic group can be used to fine-tune the properties of these inhibitors. [, ]

4-(3-(4-(1-Methyl-1H-pyrazol-5-yl)phenylthio)phenyl)-tetrahydro-2H-pyran-4-carboxamide (PF-4191834)

  • Compound Description: PF-4191834 is a potent and selective non-redox 5-LO inhibitor. It has demonstrated efficacy in in vitro and in vivo models of inflammation and pain. []
  • Relevance: This compound shares the core tetrahydro-2H-pyran-4-carboxamide structure with the target compound and also features a 3-(4-(1-Methyl-1H-pyrazol-5-yl)phenylthio)phenyl substituent. This compound highlights the versatility of the tetrahydro-2H-pyran-4-carboxamide scaffold in generating potent 5-LO inhibitors. []

Properties

CAS Number

344329-76-6

Product Name

tetrahydro-2H-pyran-4-carboxamide

IUPAC Name

oxane-4-carboxamide

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

InChI

InChI=1S/C6H11NO2/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2,(H2,7,8)

InChI Key

DGOYLVBDCVINQZ-UHFFFAOYSA-N

SMILES

C1COCCC1C(=O)N

Canonical SMILES

C1COCCC1C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.